4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features an indole moiety, a piperidine ring, and a morpholine-3,5-dione structure
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
One study indicates that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar way, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that this compound might have similar effects on molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Cellular Effects
Indole derivatives, including 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione, have been shown to exert various effects on cells. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the acetyl group.
The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl groups in the morpholine-3,5-dione can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the morpholine-3,5-dione can yield morpholine-3,5-diol derivatives .
Scientific Research Applications
4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-acetic acid: Shares the indole moiety but lacks the piperidine and morpholine-3,5-dione structures.
4-(1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione: Similar structure but without the methyl group on the indole ring.
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Contains the indole moiety but has different substituents and lacks the morpholine-3,5-dione structure.
Uniqueness
The uniqueness of 4-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione lies in its combination of the indole, piperidine, and morpholine-3,5-dione moieties, which may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
4-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-21-11-14(16-4-2-3-5-17(16)21)10-18(24)22-8-6-15(7-9-22)23-19(25)12-27-13-20(23)26/h2-5,11,15H,6-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRBJHHFODUXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)COCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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